4-(2-(1-Piperidino)ethoxy)benzoic acid HCl

Vue d'ensemble

Description

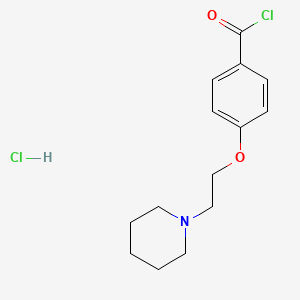

“4-(2-(1-Piperidino)ethoxy)benzoic acid HCl” is an organic compound with the molecular formula C14H19NO3 . It is also known as 4-[2-(1-Piperidinyl)ethoxy]benzoic acid . This compound has been widely studied due to its unique chemical and biological properties.

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(2-piperidino-ethoxy)benzoic acid with thionyl chloride in the presence of dimethylformamide. The reaction is carried out under reflux for 2 hours in a nitrogen atmosphere.Molecular Structure Analysis

The molecule contains a benzoic acid group (C6H5COOH) linked to an ethoxy chain (CH2CH2O) which terminates in a piperidine ring (C5H10N) .Chemical Reactions Analysis

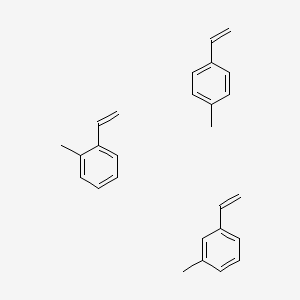

This compound is involved in various chemical reactions. For instance, it is used in the synthesis of hybrid systems containing pharmacophoric fragments, which are important in drug development. It is also used in the synthesis of Schiff and Mannich bases of Isatin derivatives.Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 413.2±25.0 °C at 760 mmHg, and a flash point of 203.7±23.2 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Applications De Recherche Scientifique

Pharmaceutical Testing

This compound is available as a high-quality reference standard for pharmaceutical testing, indicating its use in quality control and method development within the pharmaceutical industry .

Enantiomer Studies

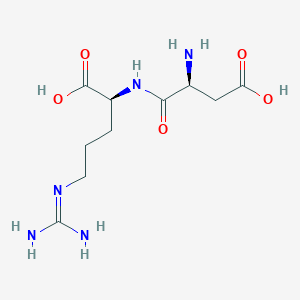

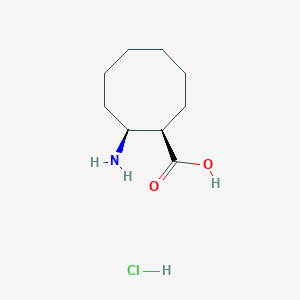

The compound has been mentioned in studies related to enantiomers, which are molecules that are mirror images of each other. These studies focus on the properties and activities of enantiomers in biological systems, which can lead to the development of more effective drugs with fewer side effects .

Mécanisme D'action

While the specific mechanism of action of this compound is not mentioned in the search results, compounds like it have been studied for their potential as Selective Estrogen Receptor Modulators (SERMs), which are important in breast cancer treatment.

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-piperidin-1-ylethoxy)benzoyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2.ClH/c15-14(17)12-4-6-13(7-5-12)18-11-10-16-8-2-1-3-9-16;/h4-7H,1-3,8-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKJLXLFQNXNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%](/img/structure/B6289079.png)

![Calix[8]hydroquinone](/img/structure/B6289080.png)

![Benzyloxycalix[8]arene](/img/structure/B6289084.png)

![Benzyloxycalix[7]arene](/img/structure/B6289087.png)